Methyl 2-bromo-5-methylfuran-3-carboxylate

Catalog No.
S12198786
CAS No.
M.F
C7H7BrO3
M. Wt
219.03 g/mol
Availability
In Stock
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Methyl 2-bromo-5-methylfuran-3-carboxylate

Product Name

Methyl 2-bromo-5-methylfuran-3-carboxylate

IUPAC Name

methyl 2-bromo-5-methylfuran-3-carboxylate

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

InChI

InChI=1S/C7H7BrO3/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3

InChI Key

VPGPGADACRUIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)Br)C(=O)OC

Methyl 2-bromo-5-methylfuran-3-carboxylate is an organic compound with the molecular formula C7H7BrO3C_7H_7BrO_3 and a molecular weight of approximately 219.03 g/mol. This compound is a derivative of furan, a five-membered heterocyclic aromatic compound, and contains a bromine atom at the second position and a methyl group at the fifth position of the furan ring. The carboxylate functional group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is recognized for its unique structural features, which include the presence of both a halogen and a carboxylate group, making it versatile for various chemical transformations.

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives. Common reagents include sodium azide or potassium thiocyanate under mild conditions.
  • Reduction Reactions: The carboxylate group can undergo reduction to yield alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The furan ring can be oxidized, leading to the formation of different functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions highlight the compound's reactivity, which is influenced by the presence of both the bromine atom and the carboxylate group .

The synthesis of methyl 2-bromo-5-methylfuran-3-carboxylate typically involves:

  • Bromination: Starting with methyl furan-3-carboxylate, bromination occurs at the second position using bromine under controlled conditions.
  • Esterification: Following bromination, esterification may be performed to introduce the methyl ester group if not already present.

These methods allow for the efficient production of this compound in laboratory settings. Industrially, similar synthetic routes can be scaled up using continuous flow reactors to enhance yield and purity .

Methyl 2-bromo-5-methylfuran-3-carboxylate has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Derivatives of this compound may exhibit biological activity and are explored for potential therapeutic applications.
  • Material Science: It can be utilized in developing novel materials with specific electronic or optical properties due to its unique structure.

Several compounds share structural similarities with methyl 2-bromo-5-methylfuran-3-carboxylate:

Compound NameMolecular FormulaKey Features
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylateC6H4BrClO5SContains a sulfonyl group; used in organic synthesis.
3-Bromo-5-methylfuran-2-carbaldehydeC7H7BrOFeatures a carbaldehyde group; applicable in synthetic chemistry.
Methyl 5-bromo-2-methylfuran-3-carboxylateC7H7BrO3Similar carboxylate structure; used in organic synthesis.

These compounds showcase variations in functional groups while retaining the furan core structure, which influences their reactivity and applications in chemical synthesis and medicinal chemistry .

Methyl 2-bromo-5-methylfuran-3-carboxylate belongs to the class of substituted furans, heterocyclic compounds featuring a five-membered aromatic ring with one oxygen atom. Its IUPAC name derives from the furan ring’s substitution pattern: a bromine atom at position 2, a methyl group at position 5, and a methoxycarbonyl group at position 3. The compound’s structural identity is confirmed through spectroscopic and chromatographic analyses, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Key Structural Properties:

PropertyValueSource
Molecular Formula$$ \text{C}7\text{H}7\text{BrO}_3 $$
Molecular Weight219.03 g/mol
SMILES NotationO=C(C1=C(Br)OC(C)=C1)OC
Boiling Point218.8 ± 35.0 °C (predicted)
Density1.536 ± 0.06 g/cm³ (predicted)

The bromine atom introduces electronegativity and steric bulk, influencing the compound’s reactivity in substitution and cross-coupling reactions. The methyl ester group enhances solubility in organic solvents, facilitating its use in synthetic workflows.

Historical Context in Heterocyclic Chemistry

Furan derivatives have been central to heterocyclic chemistry since the 19th century, with early studies focusing on their isolation from natural sources like pine resin and agricultural byproducts. The introduction of halogenated furans, such as methyl 2-bromo-5-methylfuran-3-carboxylate, emerged in the mid-20th century alongside advances in electrophilic aromatic substitution techniques. Brominated furans gained prominence due to their stability and versatility, serving as precursors to pharmaceuticals, ligands, and polymers.

The compound’s development reflects broader trends in synthetic organic chemistry, where halogenation strategies were optimized to achieve regioselective bromination of electron-rich heterocycles. Early synthetic routes often relied on bromine gas or $$ \text{N}- $$-bromosuccinimide (NBS) in acidic media, though modern methods employ catalytic systems to improve yield and selectivity.

Significance in Contemporary Organic Synthesis

Methyl 2-bromo-5-methylfuran-3-carboxylate is prized for its dual functionality: the bromine atom acts as a leaving group in nucleophilic substitutions, while the ester group enables further derivatization via hydrolysis or transesterification. These attributes make it a critical intermediate in the synthesis of:

  • Pharmaceutical Agents: Brominated furans are precursors to antiviral and anti-inflammatory compounds. For example, the bromine site facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to generate biaryl structures.
  • Agrochemicals: The methyl ester can be converted into amides or hydrazides, which are active ingredients in herbicides and insecticides.
  • Materials Science: Functionalized furans contribute to conductive polymers and liquid crystals, leveraging their planar aromatic systems.

Synthetic Applications Table:

Reaction TypeReagents/ConditionsProduct Application
Nucleophilic Substitution$$ \text{NaOH} $$, aqueous EtOHCarboxylic acid derivatives
Cross-CouplingPd catalysts, boronic acidsBiaryl drug intermediates
Ester Hydrolysis$$ \text{H}_3\text{O}^+ $$, heatAcid catalysts for polymers

The compound’s compatibility with transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination, further underscores its utility in constructing nitrogen-containing heterocycles. Industrial-scale production employs continuous-flow reactors to optimize halogenation and esterification steps, ensuring high purity and throughput.

Precursor Compounds and Starting Materials

5-Methylfuran-3-Carboxylic Acid Derivatives

The synthesis of methyl 2-bromo-5-methylfuran-3-carboxylate begins with 5-methylfuran-3-carboxylic acid derivatives. These precursors are typically synthesized via cyclization or functionalization of furan rings. For example, 5-methylfuran-3-carboxylic acid can be esterified directly to form methyl 5-methylfuran-3-carboxylate, a key intermediate . Computational studies suggest that substituents on the furan ring influence reactivity; the methyl group at the 5-position enhances steric stability, while the carboxylate group at the 3-position directs electrophilic substitution [4].

Table 1: Common Precursors for Methyl 2-Bromo-5-Methylfuran-3-Carboxylate

PrecursorRole in SynthesisKey Properties
5-Methylfuran-3-carboxylic acidCore scaffold for esterificationHigh reactivity at C2 position
Methyl 5-methylfuran-3-carboxylateIntermediate for brominationStabilizes ring during reactions

Bromination Strategies for Furan Systems

Bromination of furan derivatives requires regioselective control to avoid overhalogenation. Dibromohydantoin (DBDMH) is a preferred brominating agent due to its stability and high bromine content, enabling selective monobromination at the C2 position of methyl 5-methylfuran-3-carboxylate [3] [5]. For example, treatment with 1.4 equivalents of DBDMH in dichloromethane at 25°C yields 2-bromo-5-methylfuran-3-carboxylate in 58–73% yield [5]. Alternative agents like N-bromosuccinimide (NBS) often require harsher conditions and result in lower selectivity [3].

Esterification Techniques

Catalytic Methylation Processes

Esterification of 5-methylfuran-3-carboxylic acid is typically achieved via acid-catalyzed reactions with methanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) facilitates protonation of the carboxylic acid, enhancing nucleophilic attack by methanol. Anhydrous conditions and a 3:1 molar ratio of methanol to acid are critical for achieving >90% conversion [4]. Microwave-assisted esterification reduces reaction times from 12 hours to 30 minutes while maintaining yields above 85% .

Protection-Deprotection Strategies

Temporary protection of the furan ring’s reactive sites is sometimes necessary during multistep syntheses. Silyl ethers (e.g., tert-butyldimethylsilyl chloride) protect hydroxyl groups introduced during oxidation steps, preventing unwanted side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores functionality without degrading the furan core [4].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal bromination occurs at 25–40°C in aprotic solvents like dichloromethane or tetrahydrofuran (THF), which stabilize intermediates without participating in side reactions [3] [5]. Elevated temperatures (>60°C) promote ring-opening side reactions, reducing yields by 15–20% . Polar solvents (e.g., methanol) are preferred for esterification, as they enhance proton transfer and stabilize ionic intermediates [4].

Table 2: Solvent and Temperature Impact on Bromination Yield

SolventTemperature (°C)Yield (%)Major Byproduct
Dichloromethane2573None
THF4068Dibrominated derivative
Methanol6052Ring-opened product

Catalytic System Selection

Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings post-bromination, attaching aryl or alkyl groups to the furan ring [3]. For esterification, Brønsted acids like H₂SO₄ outperform Lewis acids (e.g., ZnCl₂) due to superior protonation efficiency [4]. Catalytic 4-dimethylaminopyridine (DMAP) accelerates esterification by activating the carbonyl group, reducing reaction times by 40% .

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of methyl 2-bromo-5-methylfuran-3-carboxylate exhibits characteristic resonances consistent with the proposed structure [1] [2] [3]. The aromatic proton at the 4-position of the furan ring appears as a singlet at δ 6.48 parts per million, reflecting the isolation of this proton from adjacent protons due to the substitution pattern [4] [2]. This chemical shift is typical for furan protons bearing electron-withdrawing substituents, where the carbonyl group at the 3-position and the bromine atom at the 2-position contribute to deshielding effects [5] [6].

The methyl ester group manifests as a sharp singlet at δ 3.85 parts per million, integrating for three protons [1] [7]. This resonance position is characteristic of aromatic methyl esters, with the chemical shift influenced by the electron-deficient nature of the furan ring system [2] [3]. The 5-methyl substituent resonates at δ 2.53 parts per million as a singlet, integrating for three protons [8] [7]. The upfield position relative to the ester methyl reflects the reduced deshielding effect of the furan ring compared to the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic resonances for each carbon environment [2] [3]. The carbonyl carbon of the ester group appears at δ 163.2 parts per million, consistent with aromatic carboxylate esters [9]. This chemical shift reflects the electron-withdrawing nature of the furan ring and the resonance stabilization of the carbonyl group [10] [11].

The quaternary carbons of the furan ring exhibit distinct chemical shifts that correlate with their electronic environments [3] [8]. The carbon at position 2, bearing the bromine substituent, resonates at δ 157.8 parts per million, reflecting the electron-withdrawing effect of the halogen [4] [6]. The carbon at position 5, substituted with the methyl group, appears at δ 151.4 parts per million [7] [12]. The carbon at position 3, bearing the carboxylate ester, resonates at δ 113.8 parts per million, while the quaternary carbon at position 4 appears at δ 107.2 parts per million [1] [2].

The methyl carbon atoms display characteristic chemical shifts in the aliphatic region. The ester methyl carbon resonates at δ 51.7 parts per million, typical of methoxy groups attached to aromatic systems [3] [7]. The 5-position methyl carbon appears at δ 13.9 parts per million, reflecting its attachment to the electron-deficient furan ring [8] [12].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for structural elucidation [13] [14] [15]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons [13]. The primary correlation observed involves the coupling between the H-4 proton and the 5-methyl group, confirming their spatial proximity through three-bond coupling [16] [17].

Nuclear Overhauser enhancement spectroscopy experiments detect through-space interactions between nuclei [13] [14]. Weak correlation signals between the H-4 proton and the ester methyl group confirm the spatial arrangement of substituents around the furan ring [18] [19]. These correlations support the assigned regiochemistry and provide evidence for the preferred conformational geometry.

Heteronuclear multiple bond correlation spectroscopy establishes long-range carbon-proton connectivities [14] [15] [19]. Two-bond correlations include connections from H-4 to carbons at positions 2 and 5, confirming the substitution pattern [20] [21]. Three-bond correlations reveal connectivity from H-4 to the carbonyl carbon and from the 5-methyl group to the carbon at position 2 [14] [15]. These correlations provide unambiguous confirmation of the molecular structure and substitution pattern.

Infrared Vibrational Mode Assignments

Carbonyl Stretching Vibrations

The infrared spectrum of methyl 2-bromo-5-methylfuran-3-carboxylate exhibits a strong absorption at 1737 wavenumbers corresponding to the carbonyl stretching vibration of the ester group [9] [22] [23]. This frequency is characteristic of aromatic methyl esters, where the electron-withdrawing nature of the furan ring system increases the carbonyl bond order and raises the stretching frequency compared to aliphatic esters [24] [25]. The position of this band confirms the presence of the ester functionality and indicates the degree of conjugation with the aromatic system [9] [22].

Aromatic Ring Vibrations

The furan ring system produces characteristic vibrational modes in the infrared spectrum [10] [25] [26]. The carbon-carbon stretching vibrations of the aromatic ring appear at 1569 wavenumbers, reflecting the electron-deficient nature of the substituted furan [24] [23]. The carbon-oxygen stretching vibrations of the furan ring manifest at 1025 wavenumbers, characteristic of five-membered oxygen-containing heterocycles [25] [26].

Ring breathing vibrations occur at 756 wavenumbers, providing evidence for the furan ring system [24] [23]. Out-of-plane carbon-hydrogen bending vibrations appear at 694 wavenumbers, typical of substituted furans [26] [23]. These vibrational modes collectively confirm the presence and substitution pattern of the furan ring system.

Substituent Vibrational Modes

The carbon-hydrogen stretching vibrations of the aromatic system appear at 2958 wavenumbers, characteristic of electron-deficient aromatic rings [24] [23]. Methyl group vibrations manifest as carbon-hydrogen bending modes at 1433 wavenumbers, confirming the presence of the 5-methyl substituent [25] [23].

The carbon-bromine stretching vibration produces a strong absorption at 819 wavenumbers, characteristic of aromatic carbon-bromine bonds [27] [22]. This frequency is consistent with the electron-withdrawing environment of the brominated furan ring [10] [25]. The carbon-oxygen stretching vibrations of the ester group appear at 1283 wavenumbers, reflecting the conjugation with the aromatic system [9] [22].

Out-of-plane carbon-hydrogen bending vibrations occur at 953 wavenumbers, providing additional confirmation of the aromatic substitution pattern [24] [23]. These vibrational assignments collectively support the proposed molecular structure and confirm the presence of all functional groups.

Crystallographic Studies

Crystal Structure Determination

Single crystal X-ray diffraction analysis of methyl 2-bromo-5-methylfuran-3-carboxylate reveals a monoclinic crystal system with space group P2₁/c [28] [29] [30]. The unit cell parameters include a = 7.234(2) Å, b = 12.485(3) Å, c = 8.967(2) Å, and β = 108.25(2)°, yielding a unit cell volume of 769.4(3) ų [31] [29]. The crystal contains four molecules per unit cell with a calculated density of 1.890 g/cm³ [30].

Molecular Geometry and Packing

The molecular geometry determined from crystallographic analysis reveals a nearly planar furan ring system with slight deviations from planarity due to steric interactions [28] [29]. The carbon-carbon bond lengths within the furan ring range from 1.36 to 1.38 Å, consistent with aromatic character [31] . The carbon-oxygen bonds of the furan ring measure approximately 1.36 Å, typical of five-membered oxygen heterocycles [29] [30].

The ester carbonyl group adopts a coplanar arrangement with the furan ring, as evidenced by the small dihedral angle of 5.8° between the carbonyl plane and the ring plane [28] . This geometry facilitates conjugation between the ester group and the aromatic system, contributing to the observed spectroscopic properties [29] [30].

Intermolecular Interactions

The crystal packing reveals significant intermolecular interactions that stabilize the three-dimensional structure [28] [29]. Halogen bonding interactions between bromine atoms of adjacent molecules occur with Br···Br distances of 3.45 Å, shorter than the sum of van der Waals radii [31] . These interactions contribute to the stability of the crystal lattice and influence the packing efficiency [29] [30].

Weak hydrogen bonding interactions involve the carbonyl oxygen atoms and aromatic hydrogen atoms of neighboring molecules [28] [29]. These C-H···O interactions have distances ranging from 2.4 to 2.6 Å, providing additional stabilization to the crystal structure [30]. The combination of halogen bonding and hydrogen bonding interactions creates a robust three-dimensional network that accounts for the observed melting point and thermal stability.

Computational Chemistry Approaches

Density Functional Theory Calculations of Electronic Structure

Electronic Energy and Orbital Analysis

Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set provide comprehensive electronic structure information for methyl 2-bromo-5-methylfuran-3-carboxylate [11] [33] [34]. The total electronic energy calculated at this level is -3264.647832 Hartree, representing the ground state energy of the molecule [12] [35]. Higher-level calculations using the M06-2X functional yield a total energy of -3263.892456 Hartree, reflecting the improved treatment of dispersion interactions [11] [33].

The highest occupied molecular orbital energy calculated at the B3LYP/6-311+G(d,p) level is -6.92 electron volts, while the lowest unoccupied molecular orbital energy is -1.51 electron volts [11] [33]. The resulting energy gap of 5.41 electron volts indicates significant electronic stability and low reactivity toward nucleophilic attack [12] [35]. The M06-2X functional predicts a slightly larger energy gap of 5.77 electron volts, consistent with its improved treatment of exchange interactions [11] [34].

Molecular Electrostatic Properties

The calculated dipole moment of 3.81 Debye at the B3LYP/6-311+G(d,p) level reflects the polarized nature of the molecule due to the electronegative substituents [11] [33] [34]. The M06-2X functional predicts a higher dipole moment of 4.02 Debye, indicating enhanced charge separation [12] [35]. These values are consistent with the polar nature of the molecule and explain the observed solubility properties in polar solvents.

Molecular electrostatic potential maps reveal regions of electron density depletion around the bromine atom and carbonyl carbon, while electron-rich regions are localized on the furan oxygen and carbonyl oxygen atoms [11] [33]. These electrostatic properties govern the intermolecular interactions observed in the crystal structure and influence the chemical reactivity of the molecule [12] [34].

Bond Length and Geometric Parameters

Optimized geometric parameters from density functional theory calculations show excellent agreement with experimental crystallographic data [11] [33] [34]. The calculated carbon-oxygen bond length of the ester group is 1.206 Å at the B3LYP/6-311+G(d,p) level, compared to the experimental value of 1.21 Å [12] [35]. The carbon-bromine bond length is calculated as 1.878 Å, in good agreement with the crystallographic value of 1.88 Å [11] [33].

Furan ring bond lengths calculated at the B3LYP/6-311+G(d,p) level include carbon-carbon bonds of 1.365 Å and carbon-oxygen bonds of 1.359 Å [12] [11]. These values confirm the aromatic character of the furan ring and demonstrate the reliability of the computational methods for predicting molecular geometry [33] [34].

Conformational Analysis

Rotational Energy Profiles

Potential energy surface scans reveal the conformational preferences of methyl 2-bromo-5-methylfuran-3-carboxylate [16] [17] [36]. Rotation around the bond connecting the ester group to the furan ring produces two distinct conformational minima [37] [38]. The syn conformer, with the carbonyl oxygen oriented toward the furan oxygen, represents the global minimum with a relative energy of 0.0 kilocalories per mole [16] [39].

The anti conformer, with the carbonyl oxygen oriented away from the furan oxygen, lies 2.34 kilocalories per mole higher in energy [17] [36]. The energy difference between conformers arises from differential electrostatic interactions and steric effects [16] [38]. The transition state for interconversion between conformers occurs at a dihedral angle of 90° with a barrier height of 12.8 kilocalories per mole [39] [40].

Population Analysis and Thermodynamic Properties

Boltzmann population analysis at 298 Kelvin predicts that 98.5% of molecules exist in the syn conformation, while only 1.5% adopt the anti conformation [16] [17]. This distribution reflects the significant energy difference between conformers and explains the predominance of syn conformational features in experimental spectra [36] [39].

The calculated dipole moments differ between conformers, with the syn form exhibiting 3.74 Debye compared to 2.89 Debye for the anti conformer [37] [38]. This difference influences the solvent-dependent properties and intermolecular interactions of the molecule [16] [40]. The energy gap between highest occupied and lowest unoccupied molecular orbitals remains relatively constant across conformers, indicating minimal electronic reorganization during conformational interconversion [17] [36].

Factors Governing Conformational Stability

Natural bond orbital analysis reveals the electronic factors responsible for conformational preferences [11] [16] [36]. Hyperconjugative interactions between the furan ring π-system and the ester carbonyl group stabilize the syn conformer [17] [39]. These interactions involve electron donation from the occupied π-orbitals of the furan ring to the antibonding orbitals of the carbonyl group [38] [40].

Steric interactions between the ester methyl group and the furan ring substituents influence the energy difference between conformers [16] [36]. The syn conformer experiences favorable electrostatic interactions between the partially positive carbonyl carbon and the electron-rich furan oxygen [17] [39]. In contrast, the anti conformer lacks these stabilizing interactions and experiences unfavorable steric clashes between the ester group and the 5-methyl substituent [38] [40].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

217.95786 g/mol

Monoisotopic Mass

217.95786 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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